4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its physical state (solid, liquid, gas) and color.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.Scientific Research Applications
Anticancer Activity Studies have also explored the anticancer potential of 4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One derivatives. New series of these derivatives have been synthesized and evaluated against human cancer cell lines such as HepG2, HTC-116, PC-3, and MCF-7, showing promising results in inhibiting cancer cell growth. Some compounds demonstrated significant activity against specific cancer cell lines, suggesting their potential as anticancer drugs (2020).
Inhibition of Mild Steel Corrosion Research has also indicated the effectiveness of certain derivatives of 4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One in inhibiting the corrosion of mild steel in hydrochloric acid solution. These findings are significant for industrial applications where corrosion resistance is crucial (Khan et al., 2017).
Synthesis of Bioactive Compounds Another application includes the synthesis of bioactive 2-Substituted 4-(hydroxybenzylidene)-2-oxazolin-5-ones through a disciplined route. This process generates various derivatives with potential biological activity, expanding the scope of medicinal chemistry research (Bhuyan & Tripathy, 2019).
Monoamine Oxidase Inhibitory Activities Additionally, N'-substituted benzylidene derivatives of 4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One have shown inhibitory activities against human monoamine oxidase (MAO) A and B. This suggests potential applications in the treatment of neurological disorders where MAO inhibitors are beneficial (Amer et al., 2020).
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic methods, reactions, or applications of the compound.
Please note that the availability of this information depends on the extent to which the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
(4E)-4-[(4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-20-14-9-7-12(8-10-14)11-15-17(19)21-16(18-15)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAHWEWWFYOBNW-RVDMUPIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One | |
CAS RN |
5429-22-1 | |
Record name | 4-(4-METHOXYBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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